2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A convenient method to synthesize 2-(1H-benzo[d]imidazol-2-yl)phenyl phosphate (HBIPP), a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity, via the reaction of salicylaldehyde and o-phenylenediamine in the presence of manganese(III) acetate was realized .
Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol: , also known as 2-(1H-BENZIMIDAZOL-2-YL)-4-BROMOPHENOL, is a compound that may have several scientific research applications based on its structural features and related compounds. Here is a comprehensive analysis focusing on unique applications:
Tumor Inhibitory Activity
Compounds with benzimidazole moieties, such as 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol , have been studied for their potential in cancer treatment due to their ability to interact with biological targets involved in tumor growth and proliferation. For instance, palladium complexes with benzimidazole ligands have shown therapeutic activity against tumors .
Single-Molecule Magnets
Benzimidazole derivatives can be used to synthesize materials like cobalt (II) cubane complexes, which act as single-molecule magnets. These materials have potential applications in data storage and quantum computing due to their magnetic properties .
Catalysts for Water Electro-Oxidation
Some benzimidazole-related compounds serve as catalysts for water electro-oxidation, which is a crucial reaction for energy conversion and storage technologies. They can operate at neutral pH, which makes them environmentally friendly and practical for various applications .
Fluorophores and Near-Infrared Dyes
The structural framework of benzimidazole allows for the creation of red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm. These compounds are valuable in bioimaging and diagnostic applications .
Apoptosis-Inducing Agents
Benzimidazole compounds have been explored for their role in inducing apoptosis, a form of programmed cell death that is often dysregulated in cancer cells. This property can be harnessed for developing new anticancer therapies .
Antimicrobial Activity
Derivatives of benzimidazole have shown prominent antimicrobial activity against various pathogens. This makes them candidates for developing new antibiotics or antiseptic agents .
Photophysical Properties
Ruthenium complexes with benzimidazole ligands have been designed to exhibit photophysical properties, making them suitable as photosensitizers in solar energy conversion and photodynamic therapy .
Synthesis of Organic Compounds
Benzimidazole-related compounds can be used as intermediates in the synthesis of various organic molecules, including those with pharmaceutical relevance. They can facilitate the formation of C–N bonds, which are common in many biologically active compounds .
Synthesis, characterization and tumor inhibitory activity of a novel Pd … Synthesis and Structure of Fluorinated (Benzo[ d ]imidazol-2-yl … - MDPI Synthesis, characterization, structural and photophysical properties of … Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and …
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been found to inhibit certain kinases, such as ck1δ
Mode of Action
It is known that benzimidazole derivatives can bind to the active sites of their target proteins, leading to changes in the protein’s function
Biochemical Pathways
If this compound does indeed target ck1δ as suggested, it could potentially affect pathways regulated by this kinase, such as the wnt signaling pathway, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .
Pharmacokinetics
It is known that the polar nature of the imidazole ring can improve the pharmacokinetic parameters of imidazole-containing compounds, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines , suggesting that 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol may have similar cytotoxic effects.
Action Environment
Factors such as ph could potentially influence the protonation/deprotonation of acidic functional groups in the compound, fine-tuning its denticity and potentially its binding efficacy .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHFCLCUPPGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422048 | |
Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
CAS RN |
62871-28-7 | |
Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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